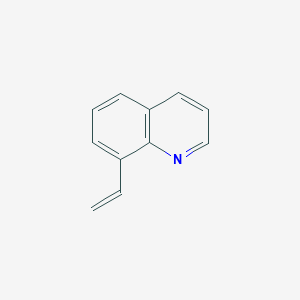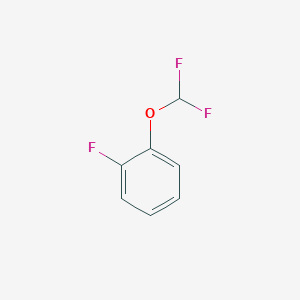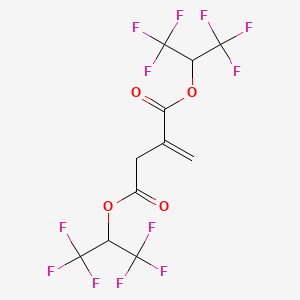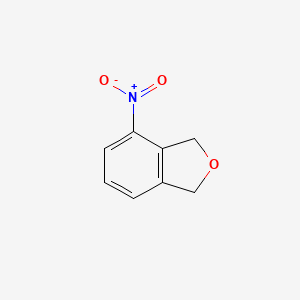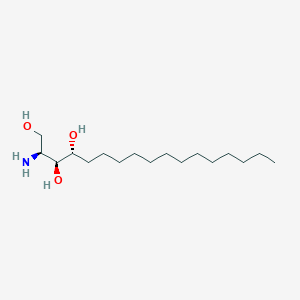
4-hydroxysphinganine (C17 base)
Descripción general
Descripción
Sphingolipids are essential components of cellular membranes and play crucial roles in various biological processes, including cell signaling, growth, and differentiation . The compound is characterized by its unique structure, which includes a hydroxyl group at the fourth position of the sphinganine backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Hydroxysphinganine can be synthesized through the hydroxylation of sphinganine. This process involves the use of specific enzymes such as sphingoid base hydroxylase . The reaction typically occurs in the presence of oxygen and requires cofactors like NADPH .
Industrial Production Methods: Industrial production of 4-hydroxysphinganine often involves microbial fermentation processes using yeast or fungi. These microorganisms are capable of producing the compound in substantial amounts under controlled conditions . The fermentation process is followed by extraction and purification steps to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxysphinganine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sphingosine, a key intermediate in sphingolipid metabolism.
Reduction: Reduction reactions can convert 4-hydroxysphinganine back to sphinganine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products:
Sphingosine: Formed through oxidation reactions.
Sphinganine: Formed through reduction reactions.
Derivatives: Various substituted products depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxysphinganine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-hydroxysphinganine involves its incorporation into cellular membranes, where it influences membrane structure and function . The compound interacts with various molecular targets, including enzymes involved in sphingolipid metabolism and signaling pathways . It plays a role in regulating cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Sphinganine: Lacks the hydroxyl group at the fourth position, making it less polar than 4-hydroxysphinganine.
Sphingosine: Contains a double bond at the fourth position, which alters its chemical properties and biological functions.
Phytosphingosine: Similar to 4-hydroxysphinganine but with additional hydroxyl groups, making it more hydrophilic.
Uniqueness: 4-Hydroxysphinganine is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
(2S,3S,4R)-2-aminoheptadecane-1,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)17(21)15(18)14-19/h15-17,19-21H,2-14,18H2,1H3/t15-,16+,17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOLYWXODIHTSI-BBWFWOEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(C(C(CO)N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


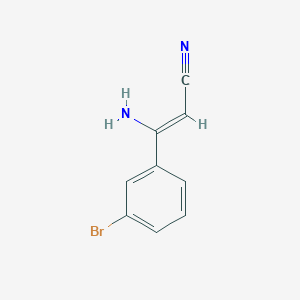
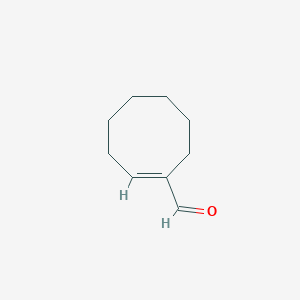
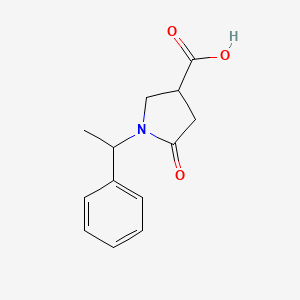
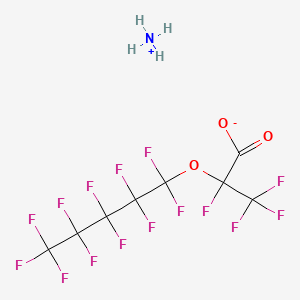


![N,N'-bis[(dimethylamino)methylene]thiourea](/img/structure/B3043983.png)
